![molecular formula C15H13ClN2O3S B1225950 N-(3-chlorophenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide](/img/structure/B1225950.png)
N-(3-chlorophenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
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Overview
Description
N-(3-chlorophenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide is a member of quinolines.
Scientific Research Applications
Cancer Research : A study by Kamaraj et al. (2021) explored the synthesis and crystal structure of a similar compound, highlighting its potential as a cancer inhibitor. This suggests the relevance of such compounds in cancer research and treatment strategies (Kamaraj et al., 2021).
Antimicrobial Applications : A study on quinoline clubbed with sulfonamide moiety synthesized new compounds to be used as antimicrobial agents. This research indicates the potential of such compounds in developing new antimicrobial drugs (Biointerface Research in Applied Chemistry, 2019).
Photovoltaic Properties : Research by Zeyada et al. (2016) on quinoline derivatives, including a chlorophenyl substituted variant, revealed their utility in photovoltaic applications, particularly in the fabrication of organic-inorganic photodiodes (Zeyada et al., 2016).
Molecular Structure and Optical Properties : Another study by Zeyada et al. (2016) examined the structural and optical properties of chlorophenyl quinoline derivatives, which are crucial for their application in various fields including material science and photonic devices (Zeyada et al., 2016).
Antimalarial Agents : A study by Verma et al. (2016) on arylsulfonamides with chloroquinolinyl moiety exhibited promising antimalarial activity. This research contributes to the development of new antimalarial drugs (Verma et al., 2016).
Synthesis and Antiviral Activity : Research on the synthesis of chlorophenyl sulfonamide derivatives and their antiviral activities by Chen et al. (2010) indicates potential applications in the treatment of viral infections (Chen et al., 2010).
properties
Molecular Formula |
C15H13ClN2O3S |
---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C15H13ClN2O3S/c16-11-2-1-3-12(9-11)18-22(20,21)13-5-6-14-10(8-13)4-7-15(19)17-14/h1-3,5-6,8-9,18H,4,7H2,(H,17,19) |
InChI Key |
KQHKZXBKJWOHHU-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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